molecular formula C15H23ClN2O2S B6016429 1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride

1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride

Cat. No.: B6016429
M. Wt: 330.9 g/mol
InChI Key: NVCLWYKUEDJLDU-MLBSPLJJSA-N
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Description

1-Ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with an ethylsulfonyl group and a phenylprop-2-enyl group

Properties

IUPAC Name

1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S.ClH/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15;/h3-9H,2,10-14H2,1H3;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCLWYKUEDJLDU-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride involves multiple steps. One common method starts with the reaction of 1-Boc-piperazine with ethane sulfonyl chloride in the presence of triethylamine. The reaction mixture is stirred at -40°C and then gradually warmed to room temperature. The product is extracted with ethyl acetate, washed with dilute hydrochloric acid, and purified using silica-gel column chromatography. The final step involves the reaction of the intermediate with 4N hydrochloric acid in a mixed solvent of dioxane and methylene chloride, resulting in the crystallized product .

Chemical Reactions Analysis

1-Ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications.

Comparison with Similar Compounds

1-Ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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